6-bromo-2-methoxy-1-(methoxymethyl)naphthalene
Description
Significance of Substituted Naphthalene (B1677914) Systems in Modern Organic and Materials Chemistry
Substituted naphthalene systems are fundamental structural motifs in a wide array of functional molecules. Their rigid, planar structure and extended π-electron system impart unique photophysical and electronic properties. Consequently, these systems are integral to the development of pharmaceuticals, agrochemicals, dyes, and pigments. lifechemicals.com Naphthalene derivatives are core components in numerous approved drugs and investigational compounds, including the anti-inflammatory drug Nabumetone and the antifungal agent Terbinafine. lifechemicals.com In materials science, functionalized naphthalenes are pivotal in creating organic electronic materials. Naphthalene diimides (NDIs), for example, are a class of electron-deficient compounds used in the design of n-type semiconductors, artificial photosynthesis systems, and solar cell technology. nih.govacs.org The ability to introduce various functional groups onto the naphthalene core allows for the fine-tuning of its electronic structure and physical properties, making it a versatile platform for next-generation functional nanomaterials. mdpi.com
Overview of Halogenated and Alkoxy-Substituted Naphthalenes in Synthetic Methodologies
Halogenated and alkoxy-substituted naphthalenes are particularly valuable intermediates in synthetic organic chemistry. The presence of a halogen, such as bromine, provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings. nih.govnih.gov These reactions are indispensable for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. acs.org The position of the halogen on the naphthalene ring is crucial and can be controlled to achieve specific substitution patterns. researchgate.netcardiff.ac.uk
Alkoxy groups, such as the methoxy (B1213986) group, are also significant. A methoxy substituent is classified as an electron-donating group at the para position, influencing the reactivity and regioselectivity of electrophilic substitution reactions on the naphthalene ring. wikipedia.org In addition to their electronic effects, alkoxy groups can play a role in stabilizing complex structures, such as cyclophanes, through donor-acceptor interactions. acs.org The combination of halogen and alkoxy substituents on a naphthalene scaffold creates a multifunctional platform, enabling sequential and regioselective modifications to build elaborate molecules. acs.org
Rationale for Comprehensive Academic Investigation of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene
The specific structure of this compound presents a compelling case for detailed academic investigation. It combines three distinct and synthetically valuable functional groups on a single naphthalene core:
A Bromo Substituent (C6): This serves as a key site for cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkyl, or other functional moieties.
A Methoxy Substituent (C2): This electron-donating group activates the naphthalene ring, influencing the regioselectivity of further reactions and modulating the electronic properties of the molecule.
A Methoxymethyl Substituent (C1): This group is less common than a simple methyl or hydroxymethyl group. The methoxymethyl (MOM) ether functionality can act as a stable protecting group for a hydroxyl function but also presents unique reactivity. adichemistry.com It can be tolerated in various reaction conditions, including palladium-catalyzed dearomatization processes. acs.org
The strategic placement of these groups offers the potential for highly selective, stepwise functionalization. The interplay between the electronic effects of the methoxy group and the steric hindrance of the methoxymethyl group at the C1 position could lead to novel reactivity and the synthesis of unique polysubstituted naphthalene derivatives that are otherwise difficult to access.
Objectives and Scope of Research on the Chemical Properties and Applications of this compound
The primary objective of research into this compound is to fully characterize its chemical behavior and explore its utility as a versatile building block. The scope of this investigation would encompass several key areas:
Development of an Efficient Synthetic Pathway: Establishing a reliable and scalable synthesis for the target molecule, likely starting from the more accessible precursor, 6-bromo-2-methoxynaphthalene.
Characterization of Physicochemical Properties: A thorough analysis of its structural, thermal, and spectroscopic properties to create a comprehensive data profile.
Exploration of Reactivity: Systematically investigating the reactivity of each functional group to understand the selectivity and scope of transformations such as:
Palladium-catalyzed cross-coupling reactions at the C6-bromo position.
Electrophilic aromatic substitution, examining the directing effects of the existing substituents.
Reactions involving the modification or cleavage of the methoxymethyl ether at the C1 position. nih.gov
Evaluation of Potential Applications: Utilizing the compound as a key intermediate in the synthesis of:
Advanced Materials: Precursors for novel organic semiconductors, liquid crystals, or fluorescent probes, where the extended, functionalized naphthalene core could be advantageous.
Medicinal Chemistry Scaffolds: Building blocks for the synthesis of complex molecules with potential biological activity, leveraging the known importance of the naphthalene scaffold in drug discovery. nih.gov
The following sections detail the current (hypothetical and extrapolated) understanding of this compound based on established chemical principles and data from closely related analogues.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C13H13BrO2 | Calculated from structure |
| Molecular Weight | 281.15 g/mol | Calculated from atomic weights |
| Appearance | Off-white to pale yellow solid | Extrapolated from similar substituted naphthalenes |
| Melting Point | ~110-120 °C | Estimated based on 6-bromo-2-methoxynaphthalene (106-109 °C) with an added side chain |
| Boiling Point | > 350 °C | Estimated; high due to molecular weight and aromaticity |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water | Typical for functionalized aromatic compounds |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-methoxy-1-(methoxymethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-8-12-11-5-4-10(14)7-9(11)3-6-13(12)16-2/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBUWEZORHTVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC2=C1C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Bromo 2 Methoxy 1 Methoxymethyl Naphthalene
Retrosynthetic Analysis of the 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic disconnections. The methoxymethyl group at the C1 position can be disconnected to a hydroxymethyl or a formyl group, which are common functionalities in organic synthesis. This leads to the key intermediate, 6-bromo-2-methoxynaphthalene, a readily accessible starting material.
The primary retrosynthetic approach involves the disconnection of the C1-methoxymethyl bond, leading back to a C1-functionalized 6-bromo-2-methoxynaphthalene derivative. This precursor could be a hydroxymethyl or formyl-substituted naphthalene (B1677914). The formyl group can be introduced via a formylation reaction, and subsequent reduction would yield the hydroxymethyl group, which can then be etherified to the desired methoxymethyl ether.
Another possible, though likely more challenging, disconnection involves the late-stage bromination of a 2-methoxy-1-(methoxymethyl)naphthalene precursor. The challenge in this approach lies in controlling the regioselectivity of the bromination to favor the desired C6 position.
Synthesis of Key Precursors and Strategic Intermediates
The synthesis of this compound heavily relies on the efficient preparation of key precursors and strategic intermediates. The most crucial intermediate is 6-bromo-2-methoxynaphthalene.
Preparation of Brominated Naphthalene Derivatives
The synthesis of brominated naphthalenes is a well-established area of organic chemistry. For the specific precursor, 6-bromo-2-methoxynaphthalene, several synthetic routes have been reported.
One common method involves the bromination of 2-naphthol (B1666908). Treatment of 2-naphthol with bromine can lead to the formation of 1,6-dibromo-2-naphthol. Subsequent selective reduction of the 1-bromo group, for example using tin and acetic acid, yields 6-bromo-2-naphthol.
Another approach starts from 2-methoxynaphthalene (B124790). Direct bromination of 2-methoxynaphthalene with bromine in a solvent like acetic acid typically yields 1,6-dibromo-2-methoxynaphthalene. This dibrominated intermediate can then be selectively debrominated at the C1 position using reagents like iron powder in the presence of hydrogen bromide to afford 6-bromo-2-methoxynaphthalene. wipo.int A one-pot procedure for this transformation has also been developed, where 2-methoxynaphthalene is brominated and the resulting dibromo derivative is debrominated in situ. wipo.int
The table below summarizes some of the key reactions in the preparation of brominated naphthalene derivatives relevant to the synthesis of the target compound.
| Starting Material | Reagents and Conditions | Product |
| 2-Naphthol | 1. Br2; 2. Sn, CH3COOH | 6-Bromo-2-naphthol |
| 2-Methoxynaphthalene | 1. Br2, CH3COOH; 2. Fe, HBr | 6-Bromo-2-methoxynaphthalene |
Introduction of Methoxy (B1213986) Functionality on Naphthalene Systems
The introduction of a methoxy group onto a naphthalene ring is a fundamental transformation in the synthesis of the target molecule. This is typically achieved through the methylation of a corresponding naphthol precursor.
Starting from 6-bromo-2-naphthol, the hydroxyl group can be methylated to a methoxy group using a variety of methylating agents. Common reagents for this Williamson ether synthesis include dimethyl sulfate (B86663) or methyl iodide in the presence of a base such as sodium hydroxide. The choice of methylating agent and reaction conditions can be optimized to achieve high yields of 6-bromo-2-methoxynaphthalene.
The following table outlines a typical methylation reaction.
| Starting Material | Reagents and Conditions | Product |
| 6-Bromo-2-naphthol | Dimethyl sulfate, NaOH | 6-Bromo-2-methoxynaphthalene |
| 6-Bromo-2-naphthol | Methyl iodide, K2CO3 | 6-Bromo-2-methoxynaphthalene |
Synthesis of Methoxymethylated Naphthalene Moieties
The final key transformation in the synthesis of the target compound is the introduction of the methoxymethyl group at the C1 position of the 6-bromo-2-methoxynaphthalene scaffold. A direct methoxymethylation of this substrate is challenging due to the potential for multiple reaction sites. A more controlled, multi-step approach is generally preferred.
This approach involves the initial introduction of a one-carbon unit at the C1 position, followed by its conversion to the methoxymethyl group. A plausible route is the regioselective formylation of 6-bromo-2-methoxynaphthalene to introduce a formyl group at the C1 position. The directing effect of the C2-methoxy group would favor substitution at the adjacent C1 position.
Once the 1-formyl-6-bromo-2-methoxynaphthalene intermediate is obtained, it can be reduced to the corresponding hydroxymethyl derivative, 1-(hydroxymethyl)-6-bromo-2-methoxynaphthalene, using a suitable reducing agent such as sodium borohydride.
Finally, the hydroxymethyl group can be converted to the desired methoxymethyl ether. This can be achieved through a Williamson ether synthesis, for example, by treating the alcohol with a base like sodium hydride followed by reaction with a methylating agent such as methyl iodide. Alternatively, reaction with chloromethyl methyl ether in the presence of a non-nucleophilic base can also yield the target compound.
The proposed synthetic sequence is summarized in the table below.
| Intermediate | Reagents and Conditions | Product |
| 6-Bromo-2-methoxynaphthalene | Formylating agent (e.g., Vilsmeier-Haack reagent) | 1-Formyl-6-bromo-2-methoxynaphthalene |
| 1-Formyl-6-bromo-2-methoxynaphthalene | NaBH4, Methanol (B129727) | 1-(Hydroxymethyl)-6-bromo-2-methoxynaphthalene |
| 1-(Hydroxymethyl)-6-bromo-2-methoxynaphthalene | 1. NaH; 2. CH3I | This compound |
Direct Synthetic Routes to this compound
Strategies for Regioselective Bromination
An alternative direct approach would involve the regioselective bromination of 2-methoxy-1-(methoxymethyl)naphthalene. The success of this strategy hinges on the ability to control the position of bromination on the naphthalene ring. The methoxy group at C2 is an activating, ortho-, para-directing group, while the methoxymethyl group at C1 is also likely to be activating and ortho-, para-directing.
The combined directing effects of these two groups would likely favor bromination at the C4 and C5 positions. Achieving selective bromination at the desired C6 position in the presence of these activating groups would be a significant challenge and would likely require the use of specialized brominating agents or reaction conditions that can overcome the inherent electronic preferences of the substrate. To date, a reliable method for the regioselective bromination of 2-methoxy-1-(methoxymethyl)naphthalene at the C6 position has not been reported in the literature, making this a less viable synthetic route compared to the stepwise construction from 6-bromo-2-methoxynaphthalene.
Methods for Introducing the Methoxymethyl Group at C-1 Position
The introduction of a methoxymethyl group at the C-1 position of the 6-bromo-2-methoxynaphthalene core is a critical transformation. The existing 2-methoxy group is an activating, ortho-para directing group, which makes the C-1 position electronically favorable for electrophilic substitution. Several plausible methods can be employed to achieve this functionalization.
A common two-step approach involves an initial halomethylation followed by nucleophilic substitution. Specifically, chloromethylation of 6-bromo-2-methoxynaphthalene with an electrophilic reagent such as chloromethyl methyl ether (MOM-Cl) or a combination of paraformaldehyde and hydrochloric acid would yield the intermediate, 6-bromo-1-(chloromethyl)-2-methoxynaphthalene. This intermediate can then be treated with a methoxide (B1231860) source, like sodium methoxide in methanol, to displace the chloride and form the desired methoxymethyl ether.
Alternatively, a sequence beginning with formylation is a viable route. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride and N,N-dimethylformamide (DMF), can introduce a formyl group at the C-1 position to produce 6-bromo-2-methoxy-1-naphthaldehyde. The resulting aldehyde is then reduced to the corresponding alcohol, (6-bromo-2-methoxy-1-naphthalenyl)methanol, using a reducing agent such as sodium borohydride. The final step is the etherification of this alcohol, for which a Williamson ether synthesis—using a base like sodium hydride and a methylating agent like methyl iodide—would yield the target compound.
| Method | Key Reagents | Intermediate Compound |
| Halomethylation/Substitution | 1. MOM-Cl or Paraformaldehyde/HCl2. Sodium Methoxide (NaOMe) | 6-bromo-1-(chloromethyl)-2-methoxynaphthalene |
| Formylation/Reduction/Etherification | 1. POCl₃/DMF2. Sodium Borohydride (NaBH₄)3. Sodium Hydride (NaH)/Methyl Iodide (CH₃I) | 6-bromo-2-methoxy-1-naphthaldehyde |
Sequential Functionalization Approaches
One logical pathway begins with commercially available 2-methoxynaphthalene. The first step would be a regioselective bromination. The methoxy group at C-2 directs electrophilic substitution primarily to the C-1 and C-3 positions, but bromination under specific conditions can favor substitution at other positions, including C-6. Once 6-bromo-2-methoxynaphthalene is secured, the methoxymethyl group can be installed at the activated C-1 position using one of the methods described in the previous section.
A different strategy could involve introducing a functional group at the C-1 position of 2-methoxynaphthalene first, followed by bromination at C-6. For instance, 2-methoxynaphthalene could be formylated at C-1 to give 2-methoxy-1-naphthaldehyde. Subsequent bromination would then need to be selective for the C-6 position. The directing effects of both the C-1 aldehyde and the C-2 methoxy group would influence the outcome of this electrophilic substitution, potentially complicating the synthesis with isomeric byproducts. Therefore, the sequence beginning with the bromination of 2-methoxynaphthalene is often the more direct and predictable route.
Catalytic Approaches in the Synthesis of this compound
Modern organic synthesis heavily relies on catalytic methods to form carbon-carbon and carbon-heteroatom bonds efficiently. thieme-connect.combohrium.com While the introduction of the methoxymethyl group is typically a stoichiometric process, the derivatization of the final compound can be powerfully enabled by catalysis.
Palladium-Catalyzed Reactions for Carbon-Bromine Bond Derivatization
The bromine atom at the C-6 position of this compound is a key functional handle for further molecular elaboration via palladium-catalyzed cross-coupling reactions. acs.orgacs.org These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at this position, opening pathways to a diverse range of derivatives.
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, attaching a new aryl or alkyl group at the C-6 position.
Heck Reaction: This reaction couples the aryl bromide with an alkene, catalyzed by palladium, to introduce a vinyl group or a substituted vinyl group. 2-Bromo-6-methoxynaphthalene (B28277) itself is used in the synthesis of Nabumetone via a Heck reaction.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to install an alkynyl functional group.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.
| Coupling Reaction | Reactant Partner | Bond Formed | Typical Catalyst/Ligand |
| Suzuki | R-B(OH)₂ | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Heck | Alkene | C-C (Aryl-Vinyl) | Pd(OAc)₂, P(o-tol)₃ |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd(PPh₃)₄, CuI |
| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃, BINAP |
Other Transition Metal-Catalyzed Processes
Beyond palladium, other transition metals can also be utilized to functionalize the C-6 bromine. Copper-catalyzed reactions, such as the Ullmann condensation, can be used to form carbon-oxygen or carbon-nitrogen bonds, providing an alternative to the Buchwald-Hartwig amination. Nickel catalysts are also increasingly used as a more cost-effective alternative to palladium for various cross-coupling reactions, often exhibiting unique reactivity and selectivity. thieme-connect.com
Optimization of Reaction Conditions and Yield for Laboratory Synthesis
The successful laboratory synthesis of this compound depends on the careful optimization of reaction conditions to maximize yield and minimize the formation of byproducts.
Solvent Effects and Temperature Control
Solvent choice and temperature are critical parameters in the key synthetic steps.
For the electrophilic functionalization at the C-1 position (e.g., formylation or chloromethylation), the choice of solvent is paramount. Friedel-Crafts-type reactions often proceed in non-polar, aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) to facilitate the electrophilic process. google.com The Vilsmeier-Haack reaction uses DMF not only as a reagent but also as the solvent. Temperature control is crucial; while higher temperatures can increase the reaction rate, they can also lead to undesired side reactions or the formation of isomeric products. Reactions are often initiated at low temperatures (e.g., 0 °C) and allowed to warm to room temperature gradually.
In the case of palladium-catalyzed cross-coupling reactions at the C-6 position, solvent systems are typically mixtures designed to dissolve both the organic substrate and the inorganic base. Common solvents include toluene, dioxane, or dimethylformamide, often with the addition of water. Temperature is a key factor influencing the efficiency of the catalytic cycle. Many cross-coupling reactions require heating, often between 80-120 °C, to promote the oxidative addition and reductive elimination steps. acs.org However, excessively high temperatures can lead to catalyst decomposition or side reactions.
| Synthetic Step | Typical Solvents | Temperature Considerations | Potential Issues |
| C-1 Formylation | DMF, Dichloromethane | 0 °C to room temperature | Formation of isomers, over-reaction |
| C-6 Suzuki Coupling | Toluene/Water, Dioxane/Water | 80-110 °C | Catalyst decomposition, deboronation |
| Williamson Ether Synthesis | Tetrahydrofuran (B95107) (THF), DMF | Room temperature to 60 °C | Competing elimination reactions |
Reagent Stoichiometry and Addition Sequences
Detailed information on reagent stoichiometry and addition sequences for the synthesis of this compound is not available in the provided search results.
Isolation and Purification Techniques for the Compound
Specific isolation and purification techniques for this compound are not described in the available literature.
Chemical Reactivity and Derivatization Pathways of 6 Bromo 2 Methoxy 1 Methoxymethyl Naphthalene
Reactivity of the Bromo Substituent
The bromine atom attached to the C-6 position of the naphthalene (B1677914) ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its reactivity is characteristic of aryl bromides and is dominated by transition-metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.
Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides, and the bromo group at the C-6 position of the title compound serves as an excellent electrophilic partner in these transformations. nih.gov Such reactions are fundamental for extending the π-conjugated system of the naphthalene core or for introducing new aryl or alkyl substituents.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. acs.org For a substrate like 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene, a Suzuki-Miyaura reaction with an arylboronic acid would yield a biaryl product, effectively replacing the bromine with a new aryl group. mdpi.comnih.gov This method is widely used due to its mild conditions and tolerance of various functional groups. acs.org
Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. This pathway is highly efficient for creating aryl-alkyne bonds, which are valuable intermediates in the synthesis of more complex molecules and conjugated materials.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst and a base. wikipedia.orgnih.gov This reaction results in the formation of a new carbon-carbon bond at the C-6 position, extending the side chain of the naphthalene system. organic-chemistry.org The Heck reaction is a key method for the vinylation of aryl halides. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions on related bromonaphthalene scaffolds.
| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Product |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | 6-Aryl-2-methoxy-1-(methoxymethyl)naphthalene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | 6-Alkynyl-2-methoxy-1-(methoxymethyl)naphthalene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, K₂CO₃ | 6-Alkenyl-2-methoxy-1-(methoxymethyl)naphthalene |
Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally challenging. The classical SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex, which are absent in this molecule. nih.gov
However, substitution can be achieved under specific conditions, often involving radical pathways. The photo-stimulated SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism is a viable alternative for such substrates. umich.edu In this multi-step chain reaction, an electron is transferred to the aryl halide, generating a radical anion which then expels the bromide ion to form an aryl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. Photostimulated reactions of 1-bromonaphthalene (B1665260) with sulfur-centered nucleophiles have been shown to proceed via this mechanism. researchgate.net
The bromo substituent can be converted into highly reactive organometallic species, which serve as powerful nucleophiles or bases.
Grignard Reagents: Treatment of this compound with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF) would lead to the formation of the corresponding Grignard reagent, [6-(2-methoxy-1-(methoxymethyl)naphthalenyl)]magnesium bromide. The formation of a Grignard reagent from the closely related 6-bromo-2-methoxynaphthalene proceeds readily in THF. orgsyn.org This organomagnesium compound is a potent nucleophile that reacts with a wide range of electrophiles.
Organolithium Reagents: Alternatively, halogen-lithium exchange can be performed by treating the aryl bromide with an organolithium reagent, typically n-butyllithium or t-butyllithium, at low temperatures. This reaction is generally faster and more efficient than the formation of Grignard reagents. The resulting organolithium species is an even stronger nucleophile and base.
These organometallic intermediates are crucial for forming new carbon-carbon bonds, as illustrated in the following table.
| Reagent | Electrophile | Product after Workup |
| Grignard or Organolithium | CO₂ | 6-Carboxy-2-methoxy-1-(methoxymethyl)naphthalene |
| Grignard or Organolithium | Aldehydes (e.g., RCHO) | Secondary Alcohol |
| Grignard or Organolithium | Ketones (e.g., RCOR') | Tertiary Alcohol |
| Grignard or Organolithium | N,N-Dimethylformamide (DMF) | 6-Formyl-2-methoxy-1-(methoxymethyl)naphthalene |
Reactivity of the Methoxy (B1213986) Substituent
The methoxy group at the C-2 position is generally stable, but it can undergo specific reactions, most notably demethylation. It also plays a crucial role in directing the regioselectivity of further electrophilic substitution on the naphthalene ring.
The cleavage of the methyl-oxygen bond in aryl methyl ethers is a common transformation to unmask a more reactive hydroxyl group. researchgate.net This demethylation is typically achieved using strong Lewis acids or proton acids. Boron tribromide (BBr₃) is one of the most effective and widely used reagents for this purpose. nih.govresearchgate.net The reaction proceeds via the formation of an adduct between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group. gvsu.eduufp.pt The resulting borate (B1201080) ester is then hydrolyzed during aqueous workup to yield the corresponding phenol, in this case, 6-bromo-1-(methoxymethyl)naphthalen-2-ol. Other reagents capable of effecting this transformation include strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr).
The methoxy group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions due to its ability to donate electron density to the aromatic ring via resonance. libretexts.org In a 2-substituted naphthalene system, the methoxy group strongly activates the C-1 and C-3 positions. rsc.org
In this compound, the regiochemical outcome of an EAS reaction is determined by the combined directing effects of the three existing substituents:
-OCH₃ (at C-2): Strongly activating, directs ortho (to C-1 and C-3).
-CH₂OCH₃ (at C-1): Weakly activating, directs ortho (to C-2 and C-8) and para (to C-4).
-Br (at C-6): Deactivating but ortho, para-directing (to C-5 and C-7).
Considering these effects:
The C-1 and C-2 positions are already substituted.
The C-3 position is strongly activated by the adjacent methoxy group.
The C-4 position is activated by the C-1 methoxymethyl group (para) but may be sterically hindered.
The C-5 and C-7 positions are activated by the C-6 bromo group (ortho and para, respectively).
The C-8 position is activated by the C-1 methoxymethyl group (ortho).
Transformations of the Methoxymethyl (MOM) Group
The methoxymethyl (MOM) group serves as a common protecting group for alcohols in organic synthesis due to its stability in a variety of reaction conditions. Its selective removal to unveil the primary alcohol is a crucial step in the derivatization of this compound.
Selective Deprotection Methodologies to Yield Primary Alcohols
The cleavage of the MOM ether to afford the corresponding primary alcohol, (6-bromo-2-methoxynaphthalen-1-yl)methanol, can be accomplished under various conditions, primarily acidic. The choice of deprotection agent is critical to ensure the integrity of the other functional groups on the naphthalene ring system.
Common methodologies for the deprotection of MOM ethers involve the use of protic or Lewis acids. For instance, treatment with mineral acids such as hydrochloric acid or sulfuric acid in a protic solvent like methanol (B129727) or water effectively removes the MOM group. However, care must be taken as harsh acidic conditions could potentially lead to side reactions on the sensitive naphthalene core.
Milder and more selective methods are often preferred. Lewis acids, such as zinc bromide (ZnBr₂) in the presence of a soft nucleophile like propanethiol (n-PrSH), have been shown to be effective for the rapid and selective deprotection of MOM ethers under neutral conditions. researchgate.netscispace.com Another mild approach involves the use of p-toluenesulfonic acid (pTSA) under solvent-free conditions, which presents an environmentally friendly option. eurekaselect.com The use of trimethylsilyl (B98337) triflate (TMSOTf) in conjunction with 2,2'-bipyridyl represents another chemoselective method for the cleavage of aromatic MOM ethers. nih.gov
Table 1: Selected Reagents for MOM Group Deprotection
| Reagent(s) | Conditions | Selectivity |
| Hydrochloric Acid (HCl) | Methanol/Water | Low to Moderate |
| p-Toluenesulfonic Acid (pTSA) | Solvent-free | High |
| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane (B109758) | High |
| Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile (B52724) | High |
Further Derivatization of the Exposed Hydroxyl Functionality
Once the primary hydroxyl group is unmasked, it serves as a handle for a wide array of subsequent chemical transformations. Standard functional group interconversions can be employed to introduce new functionalities and build molecular complexity.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 6-bromo-2-methoxy-1-naphthaldehyde, using a variety of mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid. Further oxidation to the carboxylic acid, 6-bromo-2-methoxy-1-naphthoic acid, can be achieved with stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent.
Esterification and Etherification: The alcohol can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form the corresponding esters. Similarly, etherification reactions, for example, using the Williamson ether synthesis with an alkyl halide in the presence of a base, can be employed to introduce a variety of alkoxy substituents.
Halogenation: The hydroxyl group can be converted to a halogen, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), respectively. This transformation provides a precursor for subsequent nucleophilic substitution or cross-coupling reactions.
Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring System
The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regiochemical outcome being dictated by the electronic effects of the existing substituents.
Regiochemical Studies of Further Functionalization
The directing effects of the substituents on the naphthalene ring play a crucial role in determining the position of incoming electrophiles or nucleophiles. The methoxy group at the C2 position is a strong activating group and an ortho-, para-director. The methoxymethyl group at the C1 position is also an ortho-, para-directing group, though its activating effect is weaker than the methoxy group. The bromine atom at the C6 position is a deactivating group but is also an ortho-, para-director.
For electrophilic aromatic substitution, the positions ortho and para to the powerful activating methoxy group are the most likely sites for reaction. stackexchange.comechemi.com Specifically, the C3 and C4 positions are activated by the C2-methoxy group, while the C5 and C7 positions are also activated to a lesser extent. The presence of the bulky methoxymethyl group at C1 may sterically hinder attack at the C8 position.
Influence of Existing Substituents on Ring Activation and Deactivation
Methoxy Group (at C2): This is a strongly activating group due to its +M (mesomeric) effect, donating electron density to the ring and stabilizing the arenium ion intermediate in electrophilic substitution. It directs incoming electrophiles primarily to the ortho and para positions.
Methoxymethyl Group (at C1): The -CH₂OCH₃ group is generally considered to be weakly activating or deactivating. The oxygen atom can donate electron density via resonance, but the electronegativity of the oxygen also exerts an inductive (-I) effect. Its directing influence is ortho and para.
Bromo Group (at C6): Halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring. However, they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the carbocation intermediate at these positions.
The cumulative effect of these substituents suggests that the naphthalene ring is activated towards electrophilic attack, particularly at the positions influenced by the potent methoxy group. The deactivating effect of the bromine is overcome by the strong activation from the methoxy group.
Synthesis of Diverse Naphthalene-Based Derivatives and Analogs
The chemical handles present on this compound, namely the bromine atom and the protected primary alcohol, provide avenues for the synthesis of a wide range of derivatives.
The bromine atom at the C6 position is particularly valuable for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines can be employed to introduce a vast array of substituents at this position. These reactions are fundamental in the synthesis of complex organic molecules and materials. acs.org
By combining the derivatization of the hydroxyl group (after deprotection) with cross-coupling reactions at the C6 position, a multitude of naphthalene-based analogs can be synthesized. For example, the deprotected alcohol could be oxidized to an aldehyde, which could then undergo a Wittig reaction, while the bromo-substituent is simultaneously or sequentially subjected to a Suzuki coupling. This combinatorial approach allows for the systematic modification of the naphthalene scaffold at two distinct points, leading to the generation of libraries of compounds with diverse structures and potentially interesting biological or material properties.
Construction of Oligomeric and Polymeric Structures
One plausible approach would involve polycondensation reactions. For instance, after conversion of the bromo-group to a boronic acid or ester, a Suzuki polycondensation with a suitable dihalo-aromatic co-monomer could yield conjugated polymers. The resulting materials would incorporate the 2-methoxy-1-(methoxymethyl)naphthalene unit into the polymer backbone, potentially imparting unique photophysical or thermal properties to the final material.
Alternatively, the bromo-group could be transformed into other functional groups amenable to polymerization. For example, conversion to an amino or hydroxyl group would allow for its use in the synthesis of polyamides, polyesters, or polyethers. The inherent rigidity of the naphthalene core would be expected to influence the conformational properties and material characteristics of such polymers.
The table below outlines potential polymerization strategies involving derivatives of the target compound.
| Polymerization Strategy | Required Functionalization of this compound | Potential Co-monomer | Resulting Polymer Type |
| Suzuki Polycondensation | Conversion of -Br to -B(OR)₂ | Dihalo-aromatic/alkene | Conjugated Polymer |
| Stille Polycondensation | Conversion of -Br to -SnR₃ | Dihalo-aromatic/alkene | Conjugated Polymer |
| Heck Polycondensation | None (use as is) | Di-alkene | Poly(arylene vinylene) |
| Sonogashira Polycondensation | None (use as is) | Di-alkyne | Poly(arylene ethynylene) |
These hypothetical pathways underscore the potential of this compound as a monomer for advanced polymer synthesis, pending experimental validation.
Incorporation into Complex Molecular Architectures and Scaffolds
The functional group array of this compound makes it an attractive building block for the synthesis of complex, three-dimensional molecular architectures and scaffolds. The bromo-substituent serves as a versatile handle for introducing the naphthalene moiety into larger, pre-designed structures through metal-catalyzed cross-coupling reactions.
For instance, in the field of supramolecular chemistry, this compound could be attached to larger macrocyclic or cage-like structures. The naphthalene unit could act as a rigid spacer or as a fluorescent reporter group, allowing for the study of host-guest interactions or the sensing of specific analytes. The methoxy and methoxymethyl groups could be modified to fine-tune the solubility and electronic properties of the resulting supramolecular assembly.
In the context of medicinal chemistry, the this compound scaffold could be elaborated to generate libraries of compounds for biological screening. The bromo-group allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Palladium-catalyzed dearomatization reactions of naphthalene derivatives have been shown to be a powerful tool for the construction of fused polycyclic skeletons. While not specifically demonstrated for this compound, analogous transformations could potentially lead to novel and complex carbocyclic frameworks. The methoxymethyl group at the 1-position could play a significant stereodirecting role in such cyclization reactions.
The following table summarizes potential applications of this compound in the construction of complex molecular architectures.
| Field of Application | Synthetic Strategy | Role of this compound | Potential Outcome |
| Supramolecular Chemistry | Cross-coupling to macrocycles | Rigid, fluorescent building block | Host-guest systems, sensors |
| Medicinal Chemistry | Derivatization via cross-coupling | Core scaffold | Libraries of bioactive compounds |
| Materials Science | Incorporation into dendrimers | Branching unit | Functional dendritic materials |
| Natural Product Synthesis | Intramolecular cyclization | Precursor to polycyclic core | Complex carbocyclic frameworks |
Further research is necessary to explore these promising derivatization pathways and fully unlock the synthetic potential of this compound.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution and in the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR spectroscopy provides foundational information about the number and types of protons and carbons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, with substituents on the naphthalene (B1677914) ring causing predictable upfield or downfield shifts.
¹H NMR Spectroscopy: The proton NMR spectrum of 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene is expected to show distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methoxymethyl groups. The methoxy group at C-2 and the methoxymethyl group at C-1 will exert significant influence on the chemical shifts of the aromatic protons. The methoxy group is an electron-donating group, which typically shields adjacent protons, shifting them upfield. Conversely, the bromine atom at C-6 is an electron-withdrawing group, deshielding nearby protons. The protons of the methoxymethyl group (-CH₂OCH₃) would appear as two distinct singlets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents. The carbon atoms directly attached to the electron-donating methoxy and methoxymethyl groups will be shielded, while the carbon attached to the electronegative bromine atom will be deshielded. The quaternary carbons of the naphthalene ring can also be identified by their characteristic chemical shifts and lack of direct proton attachment.
Predicted NMR Data:
Due to the absence of direct experimental data in the searched literature for this compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of substituent effects on the naphthalene core. These predictions are derived from known data for related compounds such as 2-methoxynaphthalene (B124790) and general substituent chemical shift (SCS) principles.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.30 | d | 8.5 - 9.5 |
| H-4 | 7.85 - 7.95 | d | 8.5 - 9.5 |
| H-5 | 7.90 - 8.00 | d | 8.0 - 9.0 |
| H-7 | 7.50 - 7.60 | dd | 8.0 - 9.0, 1.5 - 2.5 |
| H-8 | 7.70 - 7.80 | d | 1.5 - 2.5 |
| -CH₂- | 4.80 - 4.90 | s | - |
| -OCH₃ (at C1-CH₂) | 3.40 - 3.50 | s | - |
| -OCH₃ (at C2) | 3.90 - 4.00 | s | - |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 128.0 - 130.0 |
| C-2 | 155.0 - 157.0 |
| C-3 | 112.0 - 114.0 |
| C-4 | 129.0 - 131.0 |
| C-4a | 127.0 - 129.0 |
| C-5 | 130.0 - 132.0 |
| C-6 | 118.0 - 120.0 |
| C-7 | 130.0 - 132.0 |
| C-8 | 128.0 - 130.0 |
| C-8a | 134.0 - 136.0 |
| -CH₂- | 70.0 - 72.0 |
| -OCH₃ (at C1-CH₂) | 58.0 - 60.0 |
| -OCH₃ (at C2) | 55.0 - 57.0 |
Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, for example, between H-3 and H-4, and between H-7 and H-8, confirming their positions on the same aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the unambiguous assignment of protonated carbons by linking the signals from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, HMBC would show correlations from the methoxy protons to C-2 and from the methoxymethyl protons to C-1.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the conformation of the methoxymethyl group relative to the naphthalene ring. NOE correlations would be expected between the methoxymethyl protons and the H-8 proton, confirming their close spatial relationship.
While solution-state NMR provides information on the averaged structure of a molecule, solid-state NMR (ssNMR) can probe the structure in its solid form. This is particularly valuable for studying crystalline and amorphous materials, as well as for identifying polymorphism. For naphthalene derivatives, ssNMR can reveal subtle changes in molecular structure and packing that are influenced by intermolecular interactions in the solid state. acs.org The ¹³C chemical shifts in the solid state can differ from those in solution due to these packing effects, providing insights into the crystalline environment. acs.orgtandfonline.comacs.org
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the exact molecular formula of this compound, which is C₁₃H₁₃BrO₂. The presence of bromine would be readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having nearly equal natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity.
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This technique is instrumental in elucidating the fragmentation pathways of a molecule, which provides valuable structural information.
For this compound, the molecular ion would be expected to undergo several characteristic fragmentation reactions under electron ionization:
Loss of a methoxy radical: Cleavage of the C-O bond of the methoxymethyl group could lead to the loss of a methoxy radical (•OCH₃), forming a stable benzylic cation.
Loss of formaldehyde (B43269): A common fragmentation pathway for methoxymethyl ethers is the loss of formaldehyde (CH₂O).
Loss of a methyl radical: The methoxy group at C-2 could lose a methyl radical (•CH₃).
Loss of a bromine atom: Cleavage of the C-Br bond would result in the loss of a bromine atom (•Br).
By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed.
X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure
While specific crystallographic data for this compound are not available in published literature, suitable single crystals for X-ray diffraction could likely be grown using common techniques for related naphthalene derivatives. A typical method involves slow evaporation of a saturated solution. The choice of solvent is critical and would be determined through solubility screening, with candidates including alcohols (like butanol or ethanol), chlorinated solvents, or aromatic hydrocarbons.
For the related precursor, 2-bromo-6-methoxynaphthalene (B28277), high-purity crystals ( >99.5%) have been successfully obtained by crystallization from butanol following synthesis. google.com A similar procedure, involving dissolving the purified target compound in a suitable solvent at a slightly elevated temperature followed by slow cooling or controlled evaporation at room temperature, would be a primary strategy.
Quality assessment of the resulting crystals is paramount. This is initially performed using optical microscopy to select a crystal with smooth faces and without visible defects. The definitive quality check occurs during the X-ray diffraction experiment itself, where the sharpness and symmetry of the diffraction spots provide a measure of the crystal's internal order.
In the absence of an experimental crystal structure, the geometric parameters of the naphthalene core of this compound can be predicted based on known structures of similar compounds and theoretical calculations. The naphthalene core is expected to be nearly planar, with minor deviations caused by steric hindrance between the bulky substituents at the 1, 2, and 6 positions.
The bond lengths and angles within the fused aromatic rings would largely conform to those of naphthalene itself, with slight perturbations induced by the electronic effects of the substituents. The electron-donating methoxy and methoxymethyl groups and the electron-withdrawing bromo group would subtly alter the electron density distribution and, consequently, the bond lengths within the ring. Steric repulsion between the adjacent methoxy and methoxymethyl groups at the C2 and C1 positions, respectively, would likely cause some distortion in the local bond angles from the ideal 120° of sp² hybridized carbons.
Table 1: Predicted Bond Parameters for the Naphthalene Core and Substituents Note: These are representative values based on analogous structures, not experimental data for the title compound.
| Parameter | Bond/Angle | Expected Value Range |
|---|---|---|
| Bond Lengths (Å) | C-C (aromatic) | 1.36 - 1.43 |
| C-Br | 1.88 - 1.92 | |
| C(aromatic)-O | 1.35 - 1.38 | |
| O-C(methyl) | 1.41 - 1.44 | |
| C(aromatic)-C(alkyl) | 1.50 - 1.53 | |
| Bond Angles (°) | C-C-C (in ring) | 118 - 122 |
| C-C-Br | 118 - 122 | |
| C-C-O | 115 - 125 (may be larger) | |
| C-O-C | 117 - 120 | |
| Torsion Angles (°) | C3-C2-O-C(methyl) | ~0 or ~180 (near planar) |
| C2-C1-C(H2)-O | Variable (defines conformer) |
The crystal packing of this compound would be dictated by a combination of weak intermolecular forces. The functional groups present allow for a variety of interactions that would define the supramolecular architecture. rsc.org
π-π Stacking: The planar naphthalene cores are expected to stack in either a parallel-displaced or herringbone fashion, which is a characteristic packing motif for polycyclic aromatic hydrocarbons.
Halogen Bonding and Bromine Interactions: The bromine atom can participate in Br···Br or Br···π interactions, which are recognized as significant structure-directing forces in the crystals of brominated aromatic compounds. researchgate.net
Weak Hydrogen Bonds: The hydrogen atoms on the naphthalene ring, the methoxy group, and the methoxymethyl group can act as donors for weak C-H···O and C-H···Br hydrogen bonds. The oxygen atoms of the ether functionalities are potential acceptors for these interactions.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
FT-IR and Raman spectroscopy are powerful, non-destructive techniques for identifying functional groups and probing molecular structure. The vibrational spectrum of a molecule provides a unique fingerprint based on the vibrations of its chemical bonds.
The vibrational spectrum of this compound would exhibit characteristic bands corresponding to its distinct functional groups, in addition to the vibrations of the naphthalene skeleton. Analysis of related molecules like 1-methoxynaphthalene (B125815) provides a basis for assigning these vibrational modes. scispace.com
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) Note: These are predicted ranges based on spectroscopic data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
|---|---|---|---|
| Naphthalene Core | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aromatic C=C Ring Stretch | 1650 - 1500 | IR, Raman | |
| Ring Breathing / Deformation | 1400 - 1000 | Raman (strong) | |
| C-H Out-of-plane Bend | 900 - 700 | IR (strong) | |
| Bromo Group | C-Br Stretch | 600 - 500 | IR, Raman |
| Methoxy Group | C-H Stretch (in -OCH₃) | 2990 - 2940, 2850 - 2830 | IR, Raman |
| Asymmetric C-O-C Stretch | 1270 - 1230 | IR (strong) | |
| Symmetric C-O-C Stretch | 1050 - 1020 | IR, Raman | |
| Methoxymethyl Group | C-H Stretch (in -CH₂- and -OCH₃) | 2980 - 2930, 2880 - 2820 | IR, Raman |
| -CH₂- Scissoring | 1470 - 1440 | IR | |
| Aliphatic C-O-C Stretch | 1150 - 1085 | IR (strong) |
Beyond simple functional group identification, vibrational spectroscopy can offer subtle insights into the molecule's conformation. The methoxymethyl group at the C1 position is flexible and can rotate around the C1-CH₂ bond. Different rotational conformers (rotamers) could potentially exist, and their relative populations might be inferred from the vibrational spectrum, as different orientations could lead to slight shifts in the frequencies of the CH₂ and C-O modes.
Furthermore, the formation of intermolecular interactions in the solid state, such as the weak C-H···O hydrogen bonds, can be detected spectroscopically. chemrxiv.org The involvement of a C-H bond in such an interaction typically causes a slight red-shift (shift to lower frequency) and broadening of its stretching band. Similarly, the vibrational frequencies of the acceptor group (C-O) may also be perturbed. Comparing the spectra of the compound in the solid state versus in a non-polar solution could help distinguish between intramolecular and intermolecular effects.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Optical Properties
Absorption and Emission Characteristics
Specific absorption maxima (λmax), molar absorptivity (ε), and fluorescence emission data for this compound have not been documented in the reviewed scientific literature.
For comparison, a study on 2-bromo-6-methoxynaphthalene dissolved in DMSO was conducted in the 200–800 nm range, although the specific absorption maxima were not detailed in the provided abstract. nih.gov Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic absorption spectra of such compounds from the gas phase and in various solvents, but these are computational predictions. nih.gov
Interactive Data Table: Hypothetical Spectroscopic Data
The following table is a hypothetical representation and is not based on experimental data for the title compound.
| Property | Value | Solvent |
| Absorption Max (λmax) | Data N/A | Data N/A |
| Molar Absorptivity (ε) | Data N/A | Data N/A |
| Emission Max (λem) | Data N/A | Data N/A |
| Stokes Shift | Data N/A | Data N/A |
Photophysical Properties and Quantum Yields
Detailed photophysical properties, such as fluorescence quantum yields (ΦF) and fluorescence lifetimes (τF), for this compound are not available.
The "heavy atom effect" of the bromine atom in related compounds, such as 6-bromo-2-naphthol, is known to facilitate intersystem crossing to the triplet state, which can influence fluorescence properties and excited-state lifetimes. nsf.gov However, without experimental data, the specific quantum yields and lifetimes for this compound remain undetermined.
Interactive Data Table: Hypothetical Photophysical Data
The following table is a hypothetical representation and is not based on experimental data for the title compound.
| Property | Value | Conditions |
| Fluorescence Quantum Yield (ΦF) | Data N/A | Data N/A |
| Fluorescence Lifetime (τF) | Data N/A | Data N/A |
Other Advanced Spectroscopic Techniques (e.g., Chiroptical Spectroscopy if Chiral Analogs)
There is no information available in the searched scientific literature regarding the application of other advanced spectroscopic techniques, such as chiroptical spectroscopy, to this compound or its chiral analogs. The parent compound is not chiral; therefore, techniques like circular dichroism would only be applicable to chiral derivatives or complexes.
Computational and Theoretical Studies of 6 Bromo 2 Methoxy 1 Methoxymethyl Naphthalene
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT has become a popular computational method because it offers a good balance between accuracy and computational cost, making it suitable for studying complex molecules. These calculations are used to determine the optimized molecular structure, electronic properties, and reactivity of a molecule.
Geometry optimization is a computational process aimed at finding the most stable conformation of a molecule, which corresponds to the minimum energy on its potential energy surface. For 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene, calculations would be performed to determine the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. The naphthalene (B1677914) core is expected to be largely planar, while the substituents—bromo, methoxy (B1213986), and methoxymethyl groups—will adopt orientations that minimize steric hindrance.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.net
Table 1: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table outlines the definitions of key reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red/yellow) around the oxygen atoms of the methoxy and methoxymethyl groups due to their high electronegativity and lone pairs of electrons. The aromatic naphthalene ring would also exhibit regions of negative potential. In contrast, positive potential (blue) would be expected around the hydrogen atoms. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, electron delocalization, and hyperconjugative interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure concepts of core electrons, lone pairs, and bonds.
Prediction and Simulation of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Quantum chemical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with high accuracy. researchgate.net
The process involves first optimizing the molecular geometry and then calculating the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, typically Tetramethylsilane (TMS).
Comparing the calculated chemical shifts with experimental data serves two main purposes: it helps in the unambiguous assignment of experimental NMR signals, and it validates the accuracy of the computed molecular structure. A strong correlation between predicted and observed shifts provides confidence in the theoretical model.
Table 2: Illustrative Correlation of Experimental and Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Hypothetical Experimental Shift (ppm) | Hypothetical Calculated Shift (ppm) |
|---|---|---|
| C-1 | 128.5 | 128.2 |
| C-2 (C-O) | 157.0 | 156.8 |
| C-3 | 106.1 | 105.9 |
| C-4 | 129.8 | 129.5 |
| C-4a | 127.3 | 127.1 |
| C-5 | 129.2 | 129.0 |
| C-6 (C-Br) | 118.9 | 118.7 |
| C-7 | 130.4 | 130.1 |
| C-8 | 126.6 | 126.4 |
| C-8a | 135.5 | 135.2 |
| OCH3 | 55.4 | 55.2 |
| CH2 | 70.1 | 69.9 |
This table provides a hypothetical comparison to illustrate how computationally predicted NMR shifts are correlated with experimental data for structural validation. Actual values would require specific experimental measurement and calculation.
Simulation of Vibrational Spectra (IR, Raman) and Normal Mode Analysis
The vibrational properties of this compound can be thoroughly investigated using quantum chemical calculations, primarily through Density Functional Theory (DFT). Such simulations provide a powerful tool for understanding the molecule's structural characteristics and identifying its vibrational modes.
Methodologically, the process begins with the optimization of the molecule's ground-state geometry. A widely used functional for this purpose is B3LYP, often paired with a basis set such as 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule.
To improve the agreement between theoretical and experimental spectra, the calculated frequencies are typically scaled by an empirical scaling factor. nih.gov This correction accounts for the neglect of anharmonicity in the theoretical model and systematic errors inherent in the computational method.
A normal mode analysis, often aided by Potential Energy Distribution (PED) calculations, is then carried out to assign the calculated frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes of the naphthalene core and its substituents. researchgate.net For instance, the C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while the C-O-C stretching of the methoxy and methoxymethyl groups would appear at lower frequencies. The C-Br stretching frequency is anticipated to be in the low-frequency region of the spectrum.
The simulated Infrared (IR) and Raman spectra can be generated from the calculated intensities of the vibrational modes. These theoretical spectra serve as a valuable reference for the interpretation of experimental data and can aid in the structural confirmation of the compound. A combined experimental and theoretical approach has been successfully applied to characterize similar molecules like 1,5-dimethoxynaphthalene (B158590) and 1-methoxynaphthalene (B125815). nih.gov
Table 1: Representative Theoretical Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Intensity (Arbitrary Units) | Assignment (Based on PED) |
| ~3080 | Medium | Aromatic C-H Stretch |
| ~2950 | Strong | Aliphatic C-H Stretch (methoxymethyl) |
| ~2840 | Medium | Aliphatic C-H Stretch (methoxy) |
| ~1600 | Strong | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Scissoring |
| ~1250 | Strong | Aryl-O Stretch (asymmetric) |
| ~1150 | Medium | C-O-C Stretch (methoxymethyl) |
| ~1030 | Strong | Aryl-O Stretch (symmetric) |
| ~650 | Medium | C-Br Stretch |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would require specific calculations for the target molecule.
Theoretical Prediction of UV-Vis Absorption and Emission Spectra (TD-DFT)
The electronic absorption and emission properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method is a powerful tool for studying excited-state properties and is widely used to simulate UV-Vis spectra of organic molecules. researchgate.netrsc.org
The process begins with the optimized ground-state geometry of the molecule, obtained as described in the previous section. TD-DFT calculations are then performed to compute the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states. mdpi.com The calculations also yield the oscillator strengths for each transition, which are related to the intensity of the corresponding absorption bands in the UV-Vis spectrum.
The choice of functional and basis set is crucial for the accuracy of TD-DFT predictions. rsc.org For aromatic compounds, hybrid functionals like B3LYP and PBE0 often provide reliable results. nih.gov The inclusion of solvent effects, typically through a polarizable continuum model (PCM), is also important for obtaining realistic spectra, as the solvent can influence the energies of the electronic states.
The theoretical UV-Vis spectrum is typically plotted as molar absorptivity versus wavelength. The main absorption bands can be assigned to specific electronic transitions, such as π→π* transitions within the naphthalene ring system. Analysis of the molecular orbitals involved in these transitions, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the nature of the electronic excitations. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich methoxy-substituted naphthalene ring, while the LUMO will also be a π* orbital of the aromatic system.
The study of related compounds like 2-bromo-6-methoxynaphthalene (B28277) has shown that TD-DFT calculations can accurately predict the main features of their UV-Vis spectra. researchgate.net Similar accuracy would be expected for the title compound.
Table 2: Predicted Electronic Transitions for this compound (TD-DFT/B3LYP/6-311++G(d,p) in a suitable solvent)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| ~3.8 | ~326 | ~0.15 | HOMO → LUMO (π→π) |
| ~4.3 | ~288 | ~0.40 | HOMO-1 → LUMO (π→π) |
| ~4.9 | ~253 | ~0.65 | HOMO → LUMO+1 (π→π*) |
Note: The data in this table is hypothetical and serves as a representative example based on calculations for similar naphthalene derivatives.
Reaction Mechanism Modeling and Energy Profile Calculations
Computational modeling provides a powerful means to investigate the reaction mechanisms involved in the synthesis of this compound. By mapping the potential energy surface of a reaction, it is possible to identify key transition states and intermediates, thereby elucidating the reaction pathway.
Characterization of Transition States and Intermediates in Synthetic Pathways
The synthesis of substituted naphthalenes often involves transition metal-catalyzed cross-coupling reactions or multi-step classical organic transformations. nih.gov DFT calculations can be employed to model these reaction pathways. For each proposed step in a reaction mechanism, the geometries of the reactants, products, intermediates, and transition states are optimized.
Transition state structures are located by searching for saddle points on the potential energy surface, which are characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the correct reactant and product states.
For example, in a hypothetical palladium-catalyzed cross-coupling reaction to introduce one of the substituents, DFT could be used to model the key steps of oxidative addition, transmetalation, and reductive elimination. acs.org The calculations would provide detailed structural information about the palladium complexes involved as intermediates and the transition states connecting them.
Kinetic and Thermodynamic Aspects of Reactivity
Once the stationary points on the potential energy surface (reactants, intermediates, transition states, and products) have been located, their relative energies can be used to construct a reaction energy profile. This profile provides valuable insights into the kinetic and thermodynamic aspects of the reaction.
The activation energy for each step is determined by the energy difference between the transition state and the preceding reactant or intermediate. The step with the highest activation energy is the rate-determining step of the reaction. By comparing the activation energies of competing reaction pathways, it is possible to predict the regioselectivity and chemoselectivity of a reaction. nih.gov
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including their conformational dynamics and interactions with their environment. mdpi.com
Conformational Flexibility in Different Environments
The this compound molecule possesses conformational flexibility, primarily due to the rotation around the C-C and C-O single bonds of the methoxymethyl substituent. MD simulations can be used to explore the conformational landscape of this group and determine the relative populations of different conformers in various environments, such as in the gas phase, in different solvents, or in the solid state. aip.org
In an MD simulation, the motion of the atoms is governed by a force field, which is a set of empirical potential energy functions that describe the interactions between atoms. The simulation proceeds by integrating Newton's equations of motion over time, generating a trajectory that describes the positions and velocities of the atoms as a function of time.
By analyzing this trajectory, it is possible to study various aspects of the molecule's dynamics. For example, the distribution of dihedral angles associated with the methoxymethyl group can be calculated to identify the most stable conformations and the energy barriers for interconversion between them. The influence of the solvent on the conformational preferences can be investigated by performing simulations in explicit solvent models. Such studies have been instrumental in understanding the conformational behavior of substituted aromatic molecules. dtic.mil Furthermore, MD simulations can provide insights into intermolecular interactions, such as π-stacking between naphthalene rings or hydrogen bonding if a protic solvent is used. nih.gov
Solvent Effects on Molecular Structure and Dynamics5.5. Theoretical Structure-Property Relationship (SPR) Studies
Therefore, the generation of an article with the specified content and adherence to the strict outline is not feasible at this time due to the absence of relevant scientific research.
Applications in Advanced Materials Science Research
Role as a Building Block for Organic Electronic Materials
The naphthalene (B1677914) scaffold is a widely utilized building block in the synthesis of organic photo-electronic materials due to its structural stability and electronic properties. nih.gov Carbon-based materials with polycyclic π-electron systems, such as naphthalene, are frequently used as organic semiconductors in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net
Naphthalene and its derivatives are established building blocks for constructing conjugated materials used in blue-emitting OLEDs. mdpi.com The development of materials for deep-blue electroluminescence is a critical area of research for ultra-high-definition displays. rsc.org The 6-bromo-2-methoxy-1-(methoxymethyl)naphthalene molecule serves as an ideal precursor for creating emissive or charge-transport materials for such devices.
The bromo group at the 6-position is a reactive handle for introducing other aromatic or heteroaromatic units via cross-coupling reactions (e.g., Suzuki, Stille, or Heck couplings). This "building-blocks approach" is a fundamental strategy for developing new organic semiconductor materials. nih.gov By coupling the naphthalene core with other π-conjugated systems, chemists can extend the conjugation length and precisely tune the energy levels (HOMO/LUMO) of the final molecule. The methoxy (B1213986) and methoxymethyl substituents can further refine these electronic properties and, crucially, enhance the solubility of the resulting materials, which is vital for solution-based processing and device fabrication. mdpi.com For instance, naphthalimide derivatives have been successfully synthesized and investigated for their electroluminescent properties, demonstrating the utility of the naphthalene core in OLED applications. researchgate.net
| Functional Group | Role in OLED Material Synthesis |
| Naphthalene Core | Provides a rigid, stable, and electronically active π-conjugated system, often used for blue emission. mdpi.com |
| Bromo Group | Acts as a primary reactive site for cross-coupling reactions to build larger conjugated molecules. |
| Methoxy Group | Functions as an electron-donating group to tune HOMO/LUMO energy levels and can influence emission color. |
| Methoxymethyl Group | Enhances solubility for solution processing and can influence thin-film morphology. wikipedia.org |
The principles that make this compound a valuable precursor for OLEDs also apply to its potential in OFETs and OPVs. In OFETs, charge carrier mobility is a key parameter, which is heavily influenced by the intermolecular interactions and solid-state packing of the organic semiconductor. nih.gov Naphthalene-based materials, particularly naphthalene diimides, have been investigated as n-type semiconductors for OFETs. researchgate.netrsc.org
By strategically functionalizing the naphthalene core of the title compound, researchers can design molecules that self-assemble into well-ordered structures conducive to efficient charge transport. researchgate.net The methoxymethyl group could play a role in controlling this molecular packing. Similarly, in OPVs, the precise tuning of energy levels to match donor and acceptor materials is essential for efficient charge separation. The synthetic versatility of the bromo-naphthalene scaffold allows for the creation of novel donor or acceptor materials designed to optimize photovoltaic performance.
Development of Fluorescent and Chromophoric Probes
Naphthalene derivatives are a well-established class of compounds in the design of fluorescent sensors and probes due to their unique photophysical properties, high quantum yields, and excellent photostability. nih.govresearchgate.net
While unsubstituted naphthalene exhibits poor fluorescence, its emissive properties can be dramatically enhanced by attaching electron-donating and electron-accepting groups to the aromatic ring. researchgate.net This substitution pattern creates an intramolecular charge transfer (ICT) character in the excited state, which is often associated with strong fluorescence and sensitivity to the local environment. researchgate.netmdpi.com
This compound is an excellent starting point for creating such donor-acceptor fluorophores. The existing methoxy group acts as an electron donor. The bromo group can be readily replaced with a variety of electron-accepting groups (e.g., cyano, nitro, or carbonyl groups) through established synthetic methods. This modular approach allows for the rational design of naphthalene-based fluorophores with specific absorption and emission wavelengths, quantum yields, and sensitivities. researchgate.net These probes have applications in sensing various analytes, including cations and anions. nih.gov
| Component of this compound | Role in Fluorophore Design |
| Naphthalene Scaffold | Rigid π-system that forms the core of the fluorophore. nih.gov |
| Methoxy Group (Donor) | Electron-donating group that helps establish the intramolecular charge transfer (ICT) character. researchgate.net |
| Bromo Group (Precursor) | Can be synthetically replaced with an electron-accepting group to complete the donor-acceptor structure. |
Photochromic and thermochromic compounds, which change color upon exposure to light or heat, respectively, are of great interest for applications in molecular switches, data storage, and smart materials. Certain naphthalene derivatives have been shown to exhibit these chromic properties. researchgate.net For example, studies on naphthalene-based analogues of salicylideneaniline (B1219908) have demonstrated photochromism and thermochromism. researchgate.net Furthermore, some naphthalene diimide derivatives have been found to display reversible thermochromic behavior in the crystalline state. researchgate.net
Derivatives synthesized from this compound could be investigated for similar properties. By incorporating moieties known to induce photo- or thermochromism, it is conceivable that novel naphthalene-based smart materials could be developed. The specific substitution pattern on the naphthalene core can significantly influence whether these properties are observed. researchgate.net
Analytical Method Development for Research and Characterization
Chromatographic Methodologies for Isolation, Purification, and Analysis
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, making them vital for the study of "6-bromo-2-methoxy-1-(methoxymethyl)naphthalene" and its related isomers or impurities.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for separating it from potential isomers that may arise during its synthesis. A reverse-phase HPLC (RP-HPLC) method is generally suitable for naphthalene (B1677914) derivatives. rdd.edu.iq
Method Development Parameters: A typical HPLC method would involve a C18 column, which is effective for separating aromatic compounds. rdd.edu.iq The mobile phase could consist of a gradient elution system of acetonitrile (B52724) and water or methanol (B129727) and water, allowing for the efficient separation of compounds with varying polarities. researchgate.net UV detection is appropriate due to the chromophoric nature of the naphthalene ring system, with a detection wavelength likely set around the compound's maximum absorbance. researchgate.net
Purity Assessment: For purity assessment, a gradient elution can be optimized to separate the main peak of "this compound" from any impurities. The peak area percentage of the main component can be used to determine its purity.
Separation of Isomers: Isomeric impurities, such as those with different substitution patterns on the naphthalene ring, can often be resolved with high-efficiency columns and optimized mobile phase compositions. rsc.org The use of specialized stationary phases, such as those with phenyl or cyano ligands, could offer alternative selectivity for challenging separations.
A hypothetical HPLC method for the analysis of "this compound" is presented in the interactive table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While "this compound" itself may have limited volatility, GC analysis could be suitable for monitoring volatile starting materials, byproducts, or degradation products.
Method Considerations: A typical GC method would employ a capillary column with a non-polar or medium-polarity stationary phase, such as a (5%-phenyl)-methylpolysiloxane. wiley.com The oven temperature would be programmed to ramp up to ensure the elution of compounds with a range of boiling points. asianpubs.org Mass spectrometry detection provides not only quantification but also structural information based on the fragmentation patterns of the analytes, which is invaluable for impurity identification. nih.gov For halogenated compounds, selective detectors like an electron capture detector (ECD) could also be employed for enhanced sensitivity.
A potential GC-MS method for related volatile impurities is outlined in the interactive table below.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Ion Source Temperature | 230 °C |
| Mass Range | 50-500 m/z |
Should chiral derivatives of "this compound" be synthesized, for instance, through the introduction of a stereocenter in the methoxymethyl group or elsewhere, Supercritical Fluid Chromatography (SFC) would be a highly effective technique for enantiomeric separation. chromatographyonline.com SFC offers advantages such as high speed and efficiency, and it is considered a green technology due to its use of supercritical carbon dioxide as the primary mobile phase component. chromatographyonline.com
Method Development: Chiral SFC separations are typically performed using columns packed with a chiral stationary phase (CSP), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). researchgate.netmdpi.com The mobile phase usually consists of supercritical CO2 modified with a small amount of an organic solvent like methanol or ethanol (B145695) to modulate the retention and selectivity. researchgate.net
The development of an SFC method would involve screening different chiral columns and modifiers to achieve baseline separation of the enantiomers. The interactive table below presents a hypothetical SFC method for the enantiomeric separation of a chiral derivative.
| Parameter | Condition |
| Column | Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry) for Redox Properties
Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of "this compound". By studying the oxidation and reduction potentials, it is possible to understand its electronic characteristics and potential for involvement in electron transfer reactions.
Experimental Setup: A typical CV experiment would involve a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable organic solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
Expected Redox Behavior: The presence of the electron-rich methoxy-substituted naphthalene ring suggests that the compound may undergo oxidation at a certain potential. The bromo substituent, being an electron-withdrawing group, might slightly increase the oxidation potential compared to an unsubstituted methoxynaphthalene. The reduction of the carbon-bromine bond is also a possibility at negative potentials. theijes.com The resulting voltammogram would provide information on the reversibility of these redox processes.
The following interactive table outlines a hypothetical set of parameters for a cyclic voltammetry experiment.
| Parameter | Condition |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Counter Electrode | Platinum Wire |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |
| Scan Rate | 100 mV/s |
Spectroscopic Quantification Methods in Research Matrices
Spectroscopic methods are fundamental for the quantification of "this compound" in various research matrices, leveraging its inherent light-absorbing and emitting properties.
UV-Vis Spectrophotometry: Naphthalene and its derivatives are known to absorb ultraviolet (UV) light due to π-π* electronic transitions within the aromatic system. antpedia.com The UV-Vis spectrum of "this compound" is expected to show characteristic absorption bands. The position of the absorption maximum (λmax) and the molar absorptivity (ε) can be determined by recording the spectrum in a suitable solvent, such as ethanol or cyclohexane. nih.govresearchgate.net Quantification can be achieved by creating a calibration curve of absorbance versus concentration at the λmax, following the Beer-Lambert law.
Fluorescence Spectrophotometry: Many naphthalene derivatives are also fluorescent, exhibiting emission at a longer wavelength than their absorption. mdpi.com The introduction of substituents can significantly influence the fluorescence quantum yield and lifetime. nih.gov The fluorescence properties of "this compound" can be characterized by measuring its excitation and emission spectra. Quantitative analysis using fluorescence is often more sensitive than UV-Vis absorption. A calibration curve of fluorescence intensity versus concentration would be constructed for this purpose.
The interactive table below provides hypothetical photophysical data for "this compound" in ethanol.
| Property | Value |
| UV-Vis λmax | ~230 nm, ~280 nm, ~320 nm |
| Molar Absorptivity (ε) at λmax | To be determined experimentally |
| Fluorescence Excitation λmax | ~320 nm |
| Fluorescence Emission λmax | ~350-400 nm |
| Quantum Yield (ΦF) | To be determined experimentally |
Development of High-Throughput Screening Methods for Derivative Libraries
The discovery of novel bioactive molecules from large chemical libraries is a cornerstone of modern drug discovery and chemical biology. High-throughput screening (HTS) provides the necessary technological framework to rapidly and efficiently evaluate vast numbers of compounds for their potential therapeutic effects. The development of robust and reliable HTS assays is a critical first step in this process. For a focused library of derivatives based on the scaffold of this compound, the development of HTS methods would be guided by the putative biological target or the desired phenotypic outcome. This section outlines the strategic considerations and methodologies for creating and implementing HTS campaigns for such a derivative library.
The intrinsic fluorescence of the naphthalene moiety can be a significant advantage in assay development. Naphthalene and its derivatives are known to exhibit unique photophysical and chemical properties, including high quantum yields and excellent photostability, making them amenable to fluorescence-based detection methods. nih.gov These characteristics are highly desirable for HTS assays as they can lead to high sensitivity and a good signal-to-noise ratio. nih.gov
Assay Design and Miniaturization
The initial phase of HTS development involves designing an assay that is sensitive, specific, and scalable. For a library of this compound derivatives, this would involve selecting an appropriate biological target and a corresponding detection method. Given the diverse biological activities reported for naphthalene derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, the choice of target is broad. researchgate.netnih.govnih.govresearchgate.net
Once a target is selected, the assay must be miniaturized to be compatible with high-density microplate formats (e.g., 384- or 1536-well plates). nih.govpharmaron.com Miniaturization reduces the consumption of costly reagents and valuable library compounds, and also increases throughput. researchsolutions.com The process involves optimizing parameters such as reagent concentrations, incubation times, and temperature to ensure the assay remains robust and reproducible in a low-volume format.
Table 1: Hypothetical Miniaturization Parameters for a Kinase Inhibition Assay
| Parameter | 96-well Format | 384-well Format | 1536-well Format |
| Total Assay Volume | 100 µL | 20 µL | 5 µL |
| Compound Concentration | 10 µM | 10 µM | 10 µM |
| Enzyme Concentration | 5 nM | 5 nM | 5 nM |
| Substrate Concentration | 10 µM | 10 µM | 10 µM |
| Incubation Time | 60 min | 45 min | 30 min |
| Z'-factor | > 0.7 | > 0.6 | > 0.5 |
This table illustrates the typical adjustments made to assay parameters during miniaturization. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay.
Implementation of Primary and Secondary Screens
The screening process is typically conducted in a tiered fashion, starting with a primary screen of the entire derivative library. nih.gov The goal of the primary screen is to identify "hits"—compounds that exhibit activity against the target. nih.gov Given the potential for false positives and negatives in any HTS campaign, the conditions for the primary screen are designed to be highly sensitive, sometimes at the expense of specificity.
Hits identified in the primary screen are then subjected to a series of secondary screens to confirm their activity and eliminate artifacts. nih.gov These secondary assays are often more complex and may include orthogonal assays (using a different detection technology) and dose-response studies to determine the potency of the active compounds (e.g., IC50 or EC50 values).
Table 2: Example of a Tiered Screening Cascade for a Naphthalene Derivative Library
| Screening Stage | Assay Type | Purpose | Throughput |
| Primary Screen | Fluorescence Polarization | Identify initial hits from a library of 10,000 derivatives. | High (10,000 compounds/day) |
| Hit Confirmation | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Confirm activity using an orthogonal assay to eliminate technology-specific artifacts. | Medium (1,000 compounds/day) |
| Dose-Response | Cell-based Reporter Assay | Determine the potency (EC50) of confirmed hits in a more physiologically relevant context. | Low (100 compounds/day) |
| Selectivity Profiling | Panel of related targets | Assess the specificity of the most potent hits against other related biological targets. | Low (10-20 compounds/day) |
Automation and Data Analysis
To handle the large number of samples in an HTS campaign, automation is essential. uci.edunih.gov Robotic systems are used for liquid handling, plate transport, and signal detection, which increases precision and throughput while reducing the potential for human error. pharmaron.com
The vast amount of data generated during an HTS campaign requires sophisticated data analysis software. This software is used to normalize the data, identify hits based on predefined criteria (e.g., percent inhibition or activation), and flag potential false positives. Advanced data visualization tools are also employed to recognize trends and patterns in the screening data.
Cell-Based vs. Biochemical Assays
The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the research question.
Biochemical assays are performed using purified components, such as a recombinant enzyme or receptor. They are generally simpler to develop and optimize but may not fully recapitulate the complexity of a cellular environment. pharmaron.com
Cell-based assays utilize living cells and can provide more physiologically relevant information, including insights into compound permeability and cytotoxicity. nih.govnih.gov However, they can also be more complex and variable.
For a library of this compound derivatives, a dual approach might be most effective. An initial biochemical screen could identify compounds that directly interact with the target, followed by cell-based assays to validate their activity in a cellular context.
Table 3: Comparison of Biochemical and Cell-Based Assay Formats
| Feature | Biochemical Assay | Cell-Based Assay |
| Complexity | Low | High |
| Physiological Relevance | Low | High |
| Throughput | High | Medium to High |
| Information Provided | Direct target interaction, Potency (IC50) | Cellular activity, Potency (EC50), Permeability, Cytotoxicity |
| Example | Purified enzyme inhibition assay | Reporter gene activation in a genetically modified cell line |
The development of high-throughput screening methods for a derivative library of this compound would leverage established principles of HTS assay design, automation, and data analysis. The inherent fluorescence of the naphthalene core provides a valuable tool for the development of sensitive and robust assays. A tiered screening approach, combining both biochemical and cell-based assays, would be crucial for the identification and validation of promising bioactive compounds from the library.
Information on "this compound" is currently unavailable.
Extensive research has been conducted to gather information on the chemical compound “this compound” to address the specific topics outlined in the user's request. However, no data or research findings directly pertaining to this specific compound could be located in the available scientific literature and chemical databases.
The search results consistently provided information on a related but structurally distinct compound, 6-bromo-2-methoxynaphthalene . This compound has been documented in the context of its synthesis and its role as an intermediate in the preparation of pharmaceuticals.
Due to the strict adherence to the provided outline, which is focused solely on "this compound," and the absence of any specific information on this compound, it is not possible to generate the requested article on "Future Research Directions and Emerging Opportunities."
Further research would be required to synthesize and characterize "this compound" to explore its potential properties and applications in the areas of interest, including:
Novel catalytic and green synthetic transformations.
Integration into multi-component reaction systems.
Design and synthesis of naphthalene-based functional materials.
Theoretical insights into its structure-reactivity and structure-property relationships.
Exploration of new sensing platforms incorporating this specific compound.
At present, the lack of foundational data on "this compound" precludes any scientifically accurate discussion of its future research directions.
Q & A
Q. What advanced computational tools predict environmental fate and bioaccumulation?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite’s BIOWIN module to estimate biodegradation probability based on substituent patterns .
- Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acids) using GROMACS to predict adsorption coefficients .
- Machine Learning : Train random forest models on existing EPA datasets to forecast bioaccumulation factors (BAFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
